molecular formula C7H10N4O3 B2855850 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide CAS No. 1341115-95-4

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide

Cat. No.: B2855850
CAS No.: 1341115-95-4
M. Wt: 198.182
InChI Key: WHKOSJJDJSBBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide is a compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a dihydropyrimidinone core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors involved in key physiological processes. For example, dihydropyrimidinones have been shown to inhibit calcium channels, leading to their potential use as calcium channel blockers .

The compound’s antioxidant activity is believed to be due to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues . Additionally, the compound’s anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c8-10-6(13)2-4-11-3-1-5(12)9-7(11)14/h1,3H,2,4,8H2,(H,10,13)(H,9,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKOSJJDJSBBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.